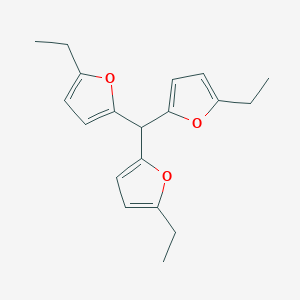

Tris(5-ethylfuran-2-yl)methane

Description

Contextualizing Triheteroarylmethanes and Furan-Based Scaffolds in Contemporary Organic Synthesis

Triheteroarylmethanes, a subclass of triarylmethanes, are molecules that have attracted considerable attention from organic chemists. acs.org These compounds, characterized by a central carbon atom attached to three heterocyclic aromatic rings, are valuable in various chemical applications, including as protective groups and photochromic agents. acs.orgacs.org Their hydroxylated derivatives have also shown potential as antitumor and antioxidant agents. acs.org The synthesis of these molecules has traditionally relied on methods like Friedel-Crafts reactions, transition-metal-catalyzed cross-coupling, and C-H functionalization. mdpi.com However, these methods can have limitations, especially when dealing with sensitive heterocyclic systems like furans. mdpi.com

Furan-based scaffolds are integral to organic chemistry due to their presence in numerous bioactive natural products and pharmaceuticals. ijabbr.combenthamscience.comresearchgate.net The furan (B31954) ring system is a five-membered aromatic heterocycle with one oxygen atom, which imparts distinct reactivity. ijabbr.comresearchgate.net Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.com The development of new synthetic methodologies to create functionalized furans is an active area of research, as these compounds serve as versatile intermediates for more complex molecules. benthamscience.comresearchgate.net

Significance of Tris(5-ethylfuran-2-yl)methane within Furan Chemistry Research

Within the specialized area of furan chemistry, this compound holds particular interest. The synthesis of such symmetrical triheteroarylmethanes often involves the reaction of a furan derivative with an appropriate electrophile. For instance, a one-pot synthesis method using bismuth(III) triflate as a catalyst has been reported for the creation of trifurylmethane derivatives from 2-ethylfuran (B109080) and a trialkyl orthoformate. buu.ac.th This highlights a practical approach to accessing compounds like this compound.

The ethyl groups at the 5-position of the furan rings in this compound can influence the compound's physical and chemical properties, such as its solubility and reactivity, compared to the unsubstituted parent compound, tri(furan-2-yl)methane. These substituents can also play a role in directing further chemical transformations on the furan rings.

Current Research Landscape and Key Unexplored Areas Pertaining to this compound

The current research landscape for triheteroarylmethanes is focused on developing milder and more efficient synthetic methods. acs.orgacs.orgnih.gov Gold-catalyzed reactions, for example, have emerged as a powerful tool for constructing these frameworks under gentle conditions. bohrium.comresearchgate.net While general methods for synthesizing furan-containing triarylmethanes are being developed, specific studies focusing solely on this compound are less common.

Key unexplored areas concerning this compound include a thorough investigation of its specific physical, chemical, and potential biological properties. While it is mentioned in the context of catalysts for ethylene (B1197577) trimerization, its broader applications remain largely unexamined. google.com Further research could delve into its potential as a ligand in catalysis, a building block for novel materials, or a scaffold for medicinal chemistry applications, building upon the known bioactivities of other furan-containing molecules. ijabbr.com A detailed study of its reactivity, including electrophilic substitution and metal-catalyzed cross-coupling reactions at the furan rings, would also be a valuable contribution to the field.

| Property | Data |

| Chemical Formula | C19H22O3 |

| IUPAC Name | 2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran |

| CAS Number | 152407-58-4 |

Structure

3D Structure

Properties

CAS No. |

152407-58-4 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran |

InChI |

InChI=1S/C19H22O3/c1-4-13-7-10-16(20-13)19(17-11-8-14(5-2)21-17)18-12-9-15(6-3)22-18/h7-12,19H,4-6H2,1-3H3 |

InChI Key |

CDVRGLIRQMWSMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC=C(O3)CC |

Origin of Product |

United States |

Molecular Structure and Advanced Spectroscopic Characterization of Tris 5 Ethylfuran 2 Yl Methane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the primary technique for elucidating the precise molecular structure of Tris(5-ethylfuran-2-yl)methane. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule can be obtained.

Proton NMR (¹H NMR) Analysis of Proton Environments and Coupling Constants

A ¹H NMR spectrum of this compound would be anticipated to show distinct signals corresponding to the different types of protons in the molecule. The ethyl groups on the furan (B31954) rings would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The protons on the furan rings would appear as doublets or multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing information about their positions on the ring. The single proton of the central methane (B114726) group (-CH-) would likely appear as a singlet, though potential coupling to the furan ring protons might lead to a more complex signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Methine (-CH) | 5.0 - 6.0 | Singlet (s) or Multiplet (m) | - |

| Furan-H (position 3) | 6.0 - 6.5 | Doublet (d) | ~3-4 |

| Furan-H (position 4) | 5.8 - 6.2 | Doublet (d) | ~3-4 |

| Methylene (-CH₂-) | 2.5 - 2.8 | Quartet (q) | ~7-8 |

| Methyl (-CH₃) | 1.1 - 1.4 | Triplet (t) | ~7-8 |

Note: These are predicted values and actual experimental data may vary.

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Frameworks

The ¹³C NMR spectrum would provide complementary information, showing a signal for each unique carbon atom in the this compound structure. The spectrum would be expected to show signals for the central methine carbon, the carbon atoms of the furan rings (both substituted and unsubstituted), and the carbons of the ethyl groups. The chemical shifts of the furan carbons would be indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methine (-CH) | 30 - 40 |

| Furan-C (substituted, C2 & C5) | 150 - 160 |

| Furan-C (unsubstituted, C3 & C4) | 105 - 115 |

| Methylene (-CH₂-) | 20 - 25 |

| Methyl (-CH₃) | 10 - 15 |

Note: These are predicted values and actual experimental data may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the coupling between the methylene and methyl protons of the ethyl groups and the adjacent protons on the furan rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the furan rings to the central methine carbon and the attachment of the ethyl groups to the furan rings.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It would be employed to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be utilized to determine the exact molecular mass of this compound with a high degree of accuracy. This precise mass measurement would allow for the determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms. This is a critical step in the unambiguous identification of a new or synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific GC-MS analysis of this compound is not documented, this method would be ideal for assessing the purity of a sample. The gas chromatogram would separate the target compound from any volatile impurities, and the mass spectrometer would then provide a mass spectrum for each separated component, allowing for their identification. The fragmentation pattern observed in the mass spectrum of this compound would be expected to show characteristic losses of ethyl and ethylfuran moieties.

Advanced Spectroscopic Techniques for Elucidaing Molecular Conformations and Electronic Transitions

The conformational and electronic characteristics of this compound can be thoroughly investigated using a combination of advanced spectroscopic techniques. Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding and functional groups within the molecule. In the solid state, X-ray crystallography offers a definitive method for determining the precise three-dimensional atomic arrangement and intermolecular interactions.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the structural features of molecules like this compound. Both FT-IR and Raman spectroscopy probe the vibrational energy levels of a molecule, but they are governed by different selection rules, often providing complementary information.

Fourier Transform Infrared (FT-IR) Spectroscopy

In the absence of specific experimental data for this compound, the expected FT-IR absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups, primarily the furan ring and the ethyl substituent. The spectrum would be dominated by vibrations associated with these moieties.

Key expected vibrational modes for the furan ring include C-H stretching, C=C stretching, ring stretching (often referred to as semi-circle stretching), and C-O-C stretching. The ethyl groups would exhibit characteristic C-H symmetric and asymmetric stretching, as well as bending vibrations (scissoring, rocking, wagging, and twisting). The central methine C-H bond would also have a characteristic stretching frequency.

A theoretical assignment of the principal FT-IR peaks for this compound is presented in the table below, based on data from related furan derivatives. globalresearchonline.netudayton.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan Ring | C-H Stretching | 3100 - 3150 |

| Ethyl Group (CH₃) | Asymmetric C-H Stretching | ~2960 |

| Ethyl Group (CH₂) | Asymmetric C-H Stretching | ~2925 |

| Ethyl Group (CH₃) | Symmetric C-H Stretching | ~2870 |

| Ethyl Group (CH₂) | Symmetric C-H Stretching | ~2850 |

| Furan Ring | C=C Stretching | 1500 - 1600 |

| Furan Ring | Ring Stretching | 1380 - 1480 |

| Ethyl Group (CH₂) | Scissoring | ~1465 |

| Ethyl Group (CH₃) | Asymmetric Bending | ~1450 |

| Ethyl Group (CH₃) | Symmetric Bending (Umbrella) | ~1375 |

| Furan Ring | C-O-C Asymmetric Stretching | 1150 - 1250 |

| Furan Ring | C-H In-plane Bending | 1000 - 1100 |

| Furan Ring | C-O-C Symmetric Stretching | 1010 - 1070 |

| Furan Ring | Ring Breathing | 880 - 930 |

| Furan Ring | C-H Out-of-plane Bending | 740 - 800 |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to the FT-IR data. While C=O and O-H stretching vibrations are typically strong in IR spectra, C=C and C-C stretching vibrations of the furan ring are expected to be prominent in the Raman spectrum. The symmetric vibrations of the molecule, in particular, are often more intense in Raman scattering.

The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric stretching of the furan rings and the C-C bonds of the ethyl substituents. The C-H stretching vibrations would also be visible. A comparative table of expected prominent Raman shifts is provided below, based on studies of similar furan compounds. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Furan Ring | C-H Stretching | 3100 - 3150 |

| Ethyl Group | C-H Stretching | 2850 - 3000 |

| Furan Ring | C=C Stretching | 1500 - 1600 |

| Furan Ring | Ring Stretching | 1380 - 1480 |

| Furan Ring | Ring Breathing | 880 - 930 |

The combination of FT-IR and Raman spectroscopy would allow for a comprehensive vibrational assignment, confirming the presence of the key functional groups and providing insights into the molecular structure of this compound.

Theoretical and Computational Investigations of Tris 5 Ethylfuran 2 Yl Methane

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and resulting intermolecular interactions of Tris(5-ethylfuran-2-yl)methane are dictated by the rotational freedom around the single bonds connecting the central methane (B114726) carbon to the three 5-ethylfuran-2-yl rings. This section delves into the theoretical and computational examination of the molecule's conformational possibilities and the non-covalent forces at play. It is important to note that while direct computational studies on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding can be constructed by drawing parallels with structurally analogous molecules, such as triarylmethanes and substituted furans.

Energetic Landscapes of Rotational Isomers and Their Relative Stabilities

In complex triarylmethanes, which serve as a useful model, the correlated rotation of the aryl groups is a well-studied phenomenon. It has been shown that gear-like, coupled rotations of the rings often have lower energy barriers than the rotation of a single ring while the others remain fixed. nih.gov This leads to the existence of multiple, interconverting diastereomers. For this compound, similar correlated motions of the 5-ethylfuran-2-yl rings are anticipated to define the lowest energy pathways for conformational change.

The stability of different rotamers is primarily governed by steric hindrance between the furan (B31954) rings and their ethyl substituents. The most stable conformers will be those that minimize these steric clashes. In the case of butane, the anti-conformation, where the two methyl groups are 180° apart, is the most stable. pressbooks.pub Similarly, for this compound, conformations where the bulky ethyl groups are positioned to maximize their separation from adjacent rings will be energetically favored.

The potential energy landscape can be mapped by computational methods, identifying various stable and metastable conformers. While specific energy values are not available for this compound, a qualitative representation of the energetic landscape for a generic tri-substituted methane is presented below.

| Conformer Description | Relative Energy (Qualitative) | Key Features |

| Symmetric Propeller (Staggered) | Lowest | Maximizes distance between ethyl groups of adjacent rings. |

| Partially Eclipsed | Intermediate | One furan ring is rotated, leading to increased steric interaction. |

| Fully Eclipsed | Highest | Significant steric clash between adjacent furan rings and ethyl groups. |

This table is a generalized representation based on principles of conformational analysis and data for analogous molecules.

The energy barriers to rotation in such systems are influenced by the size of the substituents on the aromatic rings. For instance, increasing the bulk of substituents generally leads to higher rotational barriers. msu.edu The ethyl groups at the 5-position of the furan rings in this compound are expected to create a significant, though not insurmountable, barrier to free rotation, allowing for the existence of distinct rotamers at room temperature.

Analysis of Non-Covalent Interactions within the this compound Framework and with Solvents

Non-covalent interactions play a crucial role in determining the preferred conformation of this compound and its interactions with its environment. These interactions can be both intramolecular (within the molecule) and intermolecular (with solvent molecules).

Intramolecular Non-Covalent Interactions:

Within the this compound molecule, several types of non-covalent interactions are at play:

π-π Stacking: The furan rings, being aromatic, can engage in π-π stacking interactions. In certain conformations, two of the furan rings may align in a parallel or T-shaped manner, contributing to the stability of that particular rotamer. The presence of substituents can influence the strength and geometry of these interactions.

C-H···π Interactions: The hydrogen atoms of the central methane and the ethyl groups can interact with the π-system of the furan rings. These interactions, though weak, can collectively influence the conformational preference.

Steric Repulsion: As previously mentioned, repulsive forces between the electron clouds of spatially close atoms, particularly between the ethyl groups and adjacent furan rings, are a dominant factor in destabilizing certain conformations. msu.edu

Intermolecular Interactions with Solvents:

The interaction of this compound with solvent molecules can significantly affect its conformational equilibrium and solubility. The nature of these interactions depends on the polarity of the solvent.

In Nonpolar Solvents: In solvents like hexane (B92381) or toluene, dispersion forces will be the primary mode of interaction. The large, polarizable electron cloud of the this compound molecule will interact favorably with nonpolar solvent molecules. The solvent is expected to have a minimal effect on the intrinsic conformational preferences of the solute.

Hydrogen Bonding: Although this compound itself cannot act as a hydrogen bond donor, the oxygen atom in the furan rings can act as a weak hydrogen bond acceptor. acs.org In protic solvents like alcohols, weak O···H-solvent hydrogen bonds could form, potentially influencing the orientation of the furan rings at the molecular surface.

The effect of the solvent on conformational equilibria is a well-documented phenomenon. For instance, in 1,2-dichloroethane, the gauche conformer is favored in polar solvents due to the stabilization of its larger dipole moment. msu.edu A similar effect could be anticipated for this compound, where polar solvents might shift the equilibrium towards more polar rotamers.

The following table summarizes the expected dominant non-covalent interactions.

| Interaction Type | Location | Significance |

| π-π Stacking | Intramolecular (between furan rings) | Stabilizes specific folded conformations. |

| C-H···π | Intramolecular | Contributes to overall conformational stability. |

| Steric Repulsion | Intramolecular | Major factor determining the rotational barriers and relative energies of conformers. |

| Dispersion Forces | Intermolecular (with all solvents) | Primary interaction with nonpolar solvents. |

| Dipole-Dipole | Intermolecular (with polar solvents) | Stabilizes more polar conformers. |

| Hydrogen Bonding (acceptor) | Intermolecular (with protic solvents) | Weak interaction with the furan oxygen. acs.org |

This table is based on established principles of non-covalent interactions and data from related furan-containing systems.

Further computational studies, such as those employing Density Functional Theory (DFT) with corrections for dispersion and solvent effects, would be invaluable in providing a quantitative picture of the energetic landscape and non-covalent interactions of this compound. nih.govmdpi.com

Chemical Reactivity and Derivatization Strategies for Tris 5 Ethylfuran 2 Yl Methane

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Rings

The furan rings in Tris(5-ethylfuran-2-yl)methane are electron-rich aromatic systems, making them significantly more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.compearson.comchemicalbook.com This heightened reactivity is due to the oxygen heteroatom, which can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction through resonance. pearson.compearson.com In the case of this compound, the furan rings are substituted at the 2- and 5-positions by the central methane (B114726) bridge and an ethyl group, respectively. Consequently, electrophilic attack is directed to the available 3- and 4-positions of the furan rings.

Regioselectivity and Substituent Effects on Electrophilic Attack

The orientation of an incoming electrophile onto the furan ring is governed by the electronic effects of the existing substituents. wikipedia.org In this compound, both the alkyl group derived from the central methane carbon at the C2 position and the ethyl group at the C5 position are electron-donating groups. These groups activate the furan ring towards electrophilic attack by increasing the electron density through an inductive effect. vanderbilt.edu

Activating, electron-donating groups stabilize the cationic intermediate formed during substitution. wikipedia.orgvanderbilt.edu This stabilization is most effective when the attack occurs at the positions ortho or para to the activating group. In a furan ring, the 3- and 4-positions are ortho to the C2 and C5 substituents. Both positions are therefore activated, and substitution can potentially occur at either site. The precise regiochemical outcome often depends on a subtle interplay between electronic effects and steric hindrance imposed by the electrophile and the existing bulky substituents. Computational methods can be employed to predict the most likely site of reaction by calculating the relative stability of the protonated intermediates at each available carbon atom. nih.gov

| Substrate | Reagent/Conditions | Major Product | Reference |

|---|---|---|---|

| 2,5-Dimethylfuran (B142691) | HNO₃ / Acetic Anhydride | 3-Nitro-2,5-dimethylfuran | General Furan Chemistry |

| 2,5-Dimethylfuran | N-Bromosuccinimide (NBS) / THF | 3-Bromo-2,5-dimethylfuran | General Furan Chemistry |

| 2,5-Dimethylfuran | SO₃ / Pyridine | 2,5-Dimethylfuran-3-sulfonic acid | General Furan Chemistry |

| 2-Ethyl-5-methylfuran | Benzoyl Chloride / SnCl₄ | 3-Benzoyl-2-ethyl-5-methylfuran | General Furan Chemistry |

Catalytic Influences on the Outcome of Furan Ring Functionalization

Catalysts play a pivotal role in modulating the reactivity and selectivity of electrophilic aromatic substitution on furan rings. researchgate.net For reactions like Friedel-Crafts alkylation and acylation, strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to generate a more potent electrophile. wikipedia.orgacs.org The choice of catalyst can be critical, as the high reactivity of the furan ring can lead to polymerization or degradation under harsh acidic conditions.

Modern catalytic systems offer milder alternatives. For example, copper(II) and bismuth(III) triflate have been shown to be effective catalysts for Friedel-Crafts type reactions on electron-rich heterocycles. researchgate.net Furthermore, shape-selective solid acid catalysts, such as zeolites, can influence regioselectivity by sterically favoring attack at the less hindered position of the aromatic ring. researchgate.net This approach could potentially be used to selectively functionalize the C3 or C4 position of the furan rings in this compound. Enantioselective electrophilic substitutions on furans have also been achieved using chiral copper-based catalysts, opening pathways to optically active derivatives. researchgate.net

Reactions Involving the Central Methane Carbon

The triarylmethane scaffold is a key structural motif that imparts specific reactivity to the central sp³-hybridized carbon atom. researchgate.net This carbon and its associated hydrogen atom are susceptible to reactions that lead to the formation of either a stabilized carbocation or a carbanion, providing a versatile handle for further molecular elaboration.

Investigation of the Central Carbon's Reactivity and Stability

The central C-H bond in a triarylmethane can be cleaved to generate a triarylmethyl carbocation. The stability of this cation is highly dependent on the ability of the attached aryl groups to delocalize the positive charge. In this compound, the three electron-rich furan rings are expected to provide substantial resonance stabilization to the corresponding carbocation, potentially even more so than phenyl rings. Studies on the tris(2-thienyl)methyl cation have shown that heteroaromatic rings can effectively stabilize a positive charge, leading to highly colored, stable species. rsc.org The formation of the tri-(5-ethylfuran-2-yl)methylium ion could be achieved through hydride abstraction using a strong oxidizing agent or a Lewis acid.

Conversely, the proton on the central carbon is acidic relative to a simple alkane due to the ability of the three furan rings to stabilize the resulting carbanion through resonance. Treatment with a strong base, such as an organolithium reagent, could deprotonate the central carbon to form a nucleophilic triarylmethyl anion. This anion would be a potent intermediate for forming new carbon-carbon bonds.

Strategies for the Formation of Extended Methane Scaffolds from this compound

The dual reactivity of the central carbon atom allows for several strategies to construct larger, more complex molecular architectures. These "scaffold remodelling" approaches can build upon the core structure. nih.gov

Via Carbanion Intermediate : The nucleophilic carbanion generated by deprotonation can react with a wide range of electrophiles. For instance, reaction with alkyl halides would lead to tetra-substituted carbon centers. Aldehydes and ketones would yield alcohol derivatives, while reaction with esters could lead to the formation of ketones.

Via Carbocation Intermediate : The stabilized carbocation can react with various nucleophiles. This pathway is characteristic of Friedel-Crafts-type reactions where the cation itself acts as an electrophile, attacking another electron-rich aromatic or heteroaromatic ring to form a tetra-arylmethane derivative.

Via C-H Functionalization : Modern transition metal catalysis offers direct methods for C-H functionalization. Palladium-catalyzed arylation of the benzylic C-H bond in diaryl(heteroaryl)methanes has been demonstrated as a viable route to triarylmethanes and could potentially be extended to create tetra-arylmethanes from this compound. researchgate.netnih.gov This avoids the need for pre-functionalization (i.e., deprotonation or hydride abstraction) and often proceeds under milder conditions. researchgate.net

Furan Ring-Opening and Rearrangement Chemistry

The furan ring, while aromatic, is less stable than benzene and is susceptible to ring-opening and rearrangement reactions, particularly under acidic or oxidative conditions. rsc.orgorganicreactions.org These reactions can be used synthetically to unmask dicarbonyl functionalities or to access different heterocyclic systems.

Under aqueous acidic conditions, furans can undergo hydrolysis. acs.org The reaction is initiated by protonation of the ring, followed by the addition of water. acs.org For this compound, this would lead to the cleavage of the furan rings to form complex structures containing multiple 1,4-dicarbonyl units. The rate and facility of this ring-opening are highly dependent on the substituents present. rsc.orgresearchgate.net

Oxidative ring-opening provides another important pathway for furan derivatization. Reagents such as N-bromosuccinimide (NBS) in the presence of water or alcohols, or meta-chloroperoxybenzoic acid (m-CPBA), can convert furans into various products, including butenolides or unsaturated 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net This transformation, known as the Achmatowicz reaction when applied to furfuryl alcohols, is a powerful tool in natural product synthesis. organicreactions.org The application of such methods to this compound would result in the formation of a complex molecule with three separate acyclic dicarbonyl chains attached to a central carbon.

Acid-Catalyzed Rearrangements of Furan-Containing Methanes

The furan rings in molecules such as this compound are susceptible to acid-catalyzed rearrangements, which can lead to the formation of new carbocyclic structures. A prominent example of such a transformation is the Piancatelli rearrangement.

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. organic-chemistry.org This reaction proceeds through the formation of a stabilized carbocation upon protonation of the carbinol's hydroxyl group, followed by a 4π-electrocyclization. While this rearrangement is classically described for 2-furylcarbinols, the underlying principles of acid-mediated furan ring-opening and subsequent cyclization are pertinent to the potential reactivity of the furan moieties within this compound.

Under acidic conditions, it is conceivable that one of the furan rings of this compound could undergo a reaction analogous to the initial steps of the Piancatelli rearrangement, especially if the central methine carbon is considered part of a larger carbinol-like system. The presence of strong acids can facilitate the protonation of a furan ring, leading to a cascade of reactions that could result in rearranged products.

The following table summarizes key research findings related to the Piancatelli rearrangement, which serves as a model for the acid-catalyzed rearrangements of furan-containing compounds.

Table 1: Research Findings on the Piancatelli Rearrangement

| Substrate | Acid Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Furyl(phenyl)methanol | p-Toluenesulfonic acid | Acetone/Water | 4-Hydroxy-5-phenylcyclopent-2-en-1-one | 85 | organic-chemistry.org |

| 2-Furyl(methyl)methanol | Formic acid | Dioxane/Water | 4-Hydroxy-5-methylcyclopent-2-en-1-one | 78 | organic-chemistry.org |

Formation of Novel Heterocyclic Systems via Furan Ring Transformations

The furan rings of this compound are versatile precursors for the synthesis of other heterocyclic systems. Acid catalysis, often in conjunction with other reagents, can facilitate the transformation of the furan nucleus into different five- or six-membered heterocycles.

One significant transformation is the conversion of furans into pyridazines. This can be achieved by reacting the furan with a dienophile in a Diels-Alder reaction to form a bicyclic adduct, which is then treated with hydrazine (B178648). alfa-chemistry.com The reaction with hydrazine leads to the formation of the pyridazine (B1198779) ring.

Another important transformation is the synthesis of thiophenes from furans. This is typically accomplished by treating the furan-containing compound with a sulfurizing agent, such as hydrogen sulfide (B99878) in the presence of an acid catalyst, or Lawesson's reagent. researchgate.net The reaction involves the replacement of the oxygen atom in the furan ring with a sulfur atom.

Furthermore, the furan ring can be converted into a pyrrole (B145914) ring. A common method for this transformation is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. The 1,4-dicarbonyl compound can be obtained from the acid-catalyzed hydrolysis of the furan ring.

These transformations highlight the utility of the furan moieties in this compound as synthons for a variety of heterocyclic structures. The following table presents research findings on the transformation of furan derivatives into other heterocyclic systems.

Table 2: Formation of Novel Heterocyclic Systems from Furan Derivatives

| Furan Substrate | Reagents | Resulting Heterocycle | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,5-Dimethylfuran | 1. O₂, Rose Bengal; 2. Hydrazine hydrate | 3,6-Dimethylpyridazine | Methanol, hv; then reflux | 75 | alfa-chemistry.com |

| Furan | H₂S, Al₂O₃/SiO₂ | Thiophene | 400 °C | 40 | researchgate.net |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Furyl(phenyl)methanol |

| p-Toluenesulfonic acid |

| 4-Hydroxy-5-phenylcyclopent-2-en-1-one |

| 2-Furyl(methyl)methanol |

| Formic acid |

| 4-Hydroxy-5-methylcyclopent-2-en-1-one |

| 2-Furyl(p-tolyl)methanol |

| Dysprosium(III) triflate |

| 4-Hydroxy-5-(p-tolyl)cyclopent-2-en-1-one |

| 2,5-Dimethylfuran |

| Rose Bengal |

| Hydrazine hydrate |

| 3,6-Dimethylpyridazine |

| Furan |

| Hydrogen sulfide |

| Thiophene |

| 2-Acetylfuran |

| Sulfuric acid |

| Ammonium acetate |

| Acetic acid |

| 2-Acetyl-5-methylpyrrole |

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Advanced Materials

Despite a thorough search of scientific literature and databases, there is a significant lack of publicly available research on the chemical compound this compound, specifically concerning its applications in advanced materials as outlined. Extensive queries have failed to yield specific data or detailed research findings regarding its utilization in organic electronics, as a ligand in coordination chemistry, or its incorporation into supramolecular assemblies.

The requested article, "Advanced Materials Applications of this compound Scaffolds," requires in-depth, scientifically accurate content for several specialized subsections. These include its role in conducting polymers, organic semiconductors, non-linear optics, the design and catalytic activity of its metal complexes, and its function in supramolecular structures.

Consequently, without the foundational research findings, it is not possible to produce a thorough and informative article that strictly adheres to the provided outline and content requirements. The creation of data tables and detailed research findings is unachievable due to the absence of source material.

Until research on this compound is more extensively conducted and published in the specified areas of materials science, a comprehensive and authoritative article on this specific subject cannot be generated.

Advanced Materials Applications of Tris 5 Ethylfuran 2 Yl Methane Scaffolds

Incorporation into Supramolecular Assemblies

Exploration of Host-Guest Chemistry with Tris(5-ethylfuran-2-yl)methane

The molecular architecture of this compound, characterized by three ethylfuranyl arms extending from a central methane (B114726) carbon, provides a foundational scaffold for the formation of host-guest complexes. The furan (B31954) rings, with their inherent aromaticity and the presence of oxygen heteroatoms, can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. These interactions are fundamental to the molecule's ability to encapsulate or otherwise associate with guest molecules.

The ethyl substituents on the furan rings are anticipated to influence the size and shape of the potential binding cavity, as well as the solubility of the host molecule in different solvents. This could allow for the selective binding of guest molecules with complementary geometries and chemical properties. Research in this area would involve the systematic study of the binding of this compound with a variety of potential guest molecules, ranging from small organic molecules to larger species.

Detailed research findings on the host-guest chemistry of this compound are not yet widely published. However, hypothetical binding studies can be conceptualized to illustrate its potential. The following table outlines potential guest molecules and the theoretical binding interactions that could be investigated.

| Potential Guest Molecule | Potential Binding Interactions with this compound | Investigational Technique |

| Fullerenes (e.g., C60) | π-π stacking between furan rings and the fullerene cage | UV-Vis Titration, NMR Spectroscopy |

| Aromatic Hydrocarbons | π-π stacking, CH-π interactions | Fluorescence Spectroscopy |

| Small Alcohols | Hydrogen bonding with furan oxygen atoms | Isothermal Titration Calorimetry (ITC) |

Self-Assembly Processes and Formation of Ordered Supramolecular Architectures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of bottom-up nanotechnology and materials science. The same non-covalent interactions that drive host-guest chemistry can also direct the self-assembly of this compound molecules into larger supramolecular architectures. The tripod-like shape of the molecule could facilitate the formation of various ordered structures, such as porous networks, nanotubes, or vesicular assemblies.

The process of self-assembly is highly dependent on experimental conditions, including solvent, temperature, and concentration. For instance, in a non-polar solvent, intermolecular π-π stacking interactions between the furan rings might dominate, leading to the formation of one-dimensional columnar structures. In contrast, in a more polar solvent, solvophobic effects could drive the aggregation of the ethyl groups, resulting in the formation of micellar or vesicular structures.

While specific experimental data on the self-assembly of this compound is not currently available in the public domain, the principles of supramolecular chemistry allow for the prediction of potential assembly pathways and resulting architectures. The table below summarizes hypothetical self-assembly scenarios and the potential resulting architectures.

| Solvent System | Dominant Intermolecular Interactions | Potential Supramolecular Architecture |

| Aromatic Solvents | π-π stacking, van der Waals forces | 1D Nanofibers or 2D Nanosheets |

| Alkanes | Solvophobic effects, van der Waals forces | 3D Porous Networks |

| Water/Alcohol Mixtures | Hydrogen bonding, hydrophobic interactions | Micelles or Vesicles |

Further research, including techniques such as scanning tunneling microscopy (STM), atomic force microscopy (AFM), and X-ray diffraction (XRD), would be necessary to experimentally validate these theoretical self-assembly pathways and to fully characterize the resulting supramolecular architectures. The ability to control the self-assembly of this compound would open up possibilities for its use in applications such as molecular sieves, sensors, and drug delivery systems.

Future Research Directions and Perspectives in Tris 5 Ethylfuran 2 Yl Methane Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The future development of applications for Tris(5-ethylfuran-2-yl)methane hinges on the establishment of efficient, sustainable, and scalable synthetic methodologies. Current approaches to analogous tris(2-furyl)methanes often rely on acid-catalyzed condensation reactions of furan (B31954) derivatives with a suitable one-carbon electrophile.

A primary avenue of future research will be the optimization of the acid-catalyzed condensation of 2-ethylfuran (B109080) with a formaldehyde (B43269) equivalent. The ethyl group at the 5-position of the furan ring is an electron-donating group, which is expected to activate the ring towards electrophilic substitution, primarily at the 2-position. This enhanced reactivity, however, must be carefully controlled to prevent polymerization and other side reactions that are common in furan chemistry under acidic conditions. The investigation of milder and more selective catalysts, such as solid acid catalysts (e.g., zeolites, sulfated zirconia) and Lewis acids, will be crucial. These catalysts can offer advantages in terms of recyclability, reduced waste generation, and improved product selectivity, aligning with the principles of green chemistry.

Furthermore, the development of synthetic routes that utilize biomass-derived starting materials is a critical goal. 2-Ethylfuran can be synthesized from lignocellulosic biomass, making this compound a potentially fully bio-based compound. Research into integrated biorefinery processes that convert biomass into 2-ethylfuran and subsequently into the target molecule without extensive purification of intermediates could significantly enhance the economic viability and sustainability of its production.

For scalable production, continuous flow chemistry presents a promising alternative to traditional batch processes. Flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scale-up. Future studies should explore the implementation of flow processes for the synthesis of this compound, potentially coupled with in-line purification techniques.

| Parameter | Current Approach | Future Direction |

| Catalyst | Homogeneous mineral acids | Heterogeneous solid acids, Lewis acids |

| Feedstock | Petrochemical-based | Biomass-derived 2-ethylfuran |

| Process | Batch reactions | Continuous flow synthesis |

| Sustainability | High waste, energy intensive | Reduced waste, integrated biorefinery |

Computational Design and Prediction of Novel Derivatives with Tailored Advanced Functional Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of novel materials. In the context of this compound, computational methods can be employed to predict the properties of the parent molecule and to design new derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations will be instrumental in understanding the electronic structure of this compound. These calculations can provide insights into the molecule's geometry, frontier molecular orbital energies (HOMO and LUMO), and charge distribution. The electron-donating nature of the ethyl groups is expected to raise the HOMO level, which could have implications for the material's electronic and optical properties. Computational studies can quantify this effect and predict how modifications to the substituent at the 5-position of the furan rings could be used to tune the electronic properties.

A significant area of future research will be the in silico design of derivatives with specific advanced functional properties. For example, by introducing different functional groups onto the furan rings or the central methane (B114726) carbon, it may be possible to create molecules with tailored optical, thermal, or self-assembly characteristics. Quantum chemical calculations can be used to predict properties such as absorption and emission spectra, thermal stability, and intermolecular interaction potentials. This predictive capability can guide synthetic efforts, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Molecular dynamics (MD) simulations can provide insights into the bulk properties of materials based on this compound and its derivatives. MD simulations can be used to model the packing of molecules in the solid state, the behavior of the material in solution, and the mechanical properties of polymers incorporating this moiety. This information is crucial for the rational design of materials with desired macroscopic properties.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, charge distribution, reactivity |

| Time-Dependent DFT (TD-DFT) | Prediction of optical properties | UV-Vis absorption and emission spectra |

| Molecular Dynamics (MD) | Simulation of bulk behavior | Crystal packing, solubility, mechanical properties |

Broadening the Scope of Advanced Materials Applications through Structural Modification

The unique structure of this compound, with its three furan rings connected to a central carbon, makes it an attractive building block for a variety of advanced materials. Future research will focus on leveraging this structure to create polymers, cross-linked networks, and other functional materials.

One promising application is in the development of novel polymers. The furan rings in this compound can participate in Diels-Alder reactions, a powerful tool for creating thermoreversible cross-linked polymers. By reacting this compound with bismaleimides or other dienophiles, it should be possible to form cross-linked networks that can be "healed" or reprocessed upon heating. The ethyl groups on the furan rings may influence the kinetics and thermodynamics of the Diels-Alder reaction, and this will be an important area of investigation.

Furthermore, this compound can serve as a trifunctional monomer or cross-linking agent in the synthesis of polyesters, polyamides, and other condensation polymers. The incorporation of this rigid, three-dimensional unit into a polymer backbone could lead to materials with enhanced thermal stability, improved mechanical properties, and altered solubility characteristics. Structural modifications of the furan rings, such as the introduction of longer alkyl chains or other functional groups, could be used to fine-tune the properties of these polymers.

The triarylmethane-like core of the molecule also suggests potential applications in the field of organic electronics and photonics. While this compound itself is not expected to be highly colored, derivatives with appropriate electron-donating and -accepting groups could exhibit interesting photophysical properties, such as fluorescence or nonlinear optical activity. Future research should explore the synthesis and characterization of such derivatives for applications in areas like organic light-emitting diodes (OLEDs) and sensors.

| Material Type | Potential Application | Key Structural Feature |

| Thermoreversible Polymers | Self-healing materials, recyclable thermosets | Furan rings for Diels-Alder reaction |

| Cross-linked Resins | High-performance coatings, composites | Trifunctional core |

| Functional Dyes | Organic electronics, sensors | Modifiable triarylmethane-like scaffold |

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing reaction conditions and controlling product outcomes. Advanced spectroscopic techniques, particularly those that allow for in-situ and real-time monitoring, will play a crucial role in gaining these mechanistic insights.

Operando spectroscopy, which involves the simultaneous measurement of spectroscopic data and reaction parameters, is a powerful tool for studying catalytic reactions. The use of operando Fourier-transform infrared (FTIR) or Raman spectroscopy could provide real-time information on the concentration of reactants, intermediates, and products during the acid-catalyzed synthesis of this compound. This would allow for the identification of key intermediates and the elucidation of the reaction pathway, leading to a more rational approach to catalyst and process design.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for mechanistic studies. In-situ NMR experiments can be used to monitor the progress of reactions in the liquid phase, providing detailed structural information about all species present in the reaction mixture. This would be particularly useful for identifying and characterizing any side products that may form during the synthesis.

For studying the kinetics of fast reactions, such as the Diels-Alder reaction of the furan rings, time-resolved spectroscopic techniques will be necessary. For instance, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy could be used to measure the rates of these reactions and to determine the influence of factors such as temperature, solvent, and the nature of the substituents on the furan rings.

These advanced spectroscopic studies will not only provide fundamental insights into the chemistry of this compound but will also be essential for the development of robust and efficient processes for its synthesis and application in advanced materials.

| Spectroscopic Technique | Information Gained | Application Area |

| Operando FTIR/Raman | Real-time concentration profiles, catalyst-substrate interactions | Catalytic synthesis optimization |

| In-situ NMR | Identification of intermediates and side products | Mechanistic studies of synthesis |

| Time-resolved UV-Vis/Fluorescence | Reaction kinetics | Diels-Alder reactions, photophysical studies |

Q & A

Q. What established synthetic routes are available for Tris(5-ethylfuran-2-yl)methane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via reduction of 5-ethyl-2-furaldehyde derivatives. A common approach involves:

Meerwein Reaction : To prepare 5-ethyl-2-furaldehyde intermediates from 2-furaldehyde and ethyl-substituted aryl precursors .

Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde group to a methylene bridge, forming the tris(furyl)methane core .

Acid-Catalyzed Cyclization : Amberlyst 15 (50 mol%) promotes trimerization of 5-ethyl-2-furaldehyde in ethylene glycol, yielding the target compound .

Critical Conditions :

- Catalyst loading (10–50 mol% Amberlyst 15).

- Avoid nitro-substituted derivatives (e.g., 4-nitrophenyl), as strong acids like HClO₄ or BF₃·Et₂O fail to produce the desired product, leading to side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXS97/SHELXL97 programs resolves the molecular geometry. For example, Ni(II) complexes with tris(furyl)methane ligands show N–Ni bond distances of 2.045–2.127 Å .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects on furan rings. For analogs like tris(5-methyl-2-furyl)methane, methyl groups resonate at δ 2.1–2.3 ppm .

- IR Spectroscopy : Stretching frequencies for furan C–O bonds (~1250 cm⁻¹) and methylene C–H bonds (~2900 cm⁻¹) confirm structural motifs .

Advanced Research Questions

Q. How do electron-withdrawing substituents on furan rings influence the synthesis and stability of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) destabilize intermediates, requiring modified conditions:

- Failed Syntheses : 5-(4-Nitrophenyl)-2-furaldehyde (10i) resists trimerization even with excess Amberlyst 15 or strong acids, producing dioxolane side products instead .

- Alternative Strategies : Use milder catalysts (e.g., Lewis acids) or pre-functionalized furans to bypass steric/electronic hindrance.

Table 1 : Substituent Effects on Synthesis Success

| Substituent (R) | Catalyst (Amberlyst 15) | Product Yield |

|---|---|---|

| 4-MeO | 50 mol% | High (9e-h) |

| 4-NO₂ | 50 mol% | None (8i) |

Q. What computational methods can predict electronic and steric effects of substituents on this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Models frontier molecular orbitals to predict regioselectivity in electrophilic substitutions. For example, ethyl groups increase electron density at C3/C4 positions, favoring electrophilic attacks .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction media (e.g., ethylene glycol vs. hexafluoroisopropanol) .

Q. What analytical techniques are suitable for studying the environmental persistence and bioaccumulation of tris(furyl)methane compounds?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies trace levels in biological matrices (e.g., human adipose tissue) with detection limits <1 ppb .

- High-Performance Liquid Chromatography (HPLC) : Separates isomers using C18 columns and UV detection (λ = 254 nm) .

- Octanol-Water Partition Coefficients (log Kow) : Predicts bioaccumulation potential. For tris(chlorophenyl)methane analogs, log Kow >6 correlates with slow biliary excretion .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the synthesis of nitro-substituted this compound derivatives?

- Analysis :

- Evidence : While 5-methoxy and 5-methyl derivatives form readily , nitro groups hinder trimerization due to steric crowding and electronic deactivation .

- Resolution : Replace nitro groups with methoxy or halides during synthesis, or employ protective groups (e.g., acetyl) for post-functionalization .

Methodological Best Practices

Q. How should researchers handle non-merohedral twinning in this compound crystal structures?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.